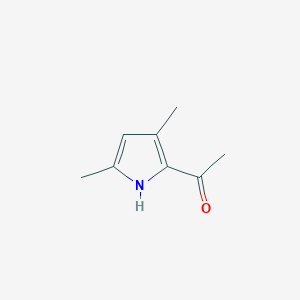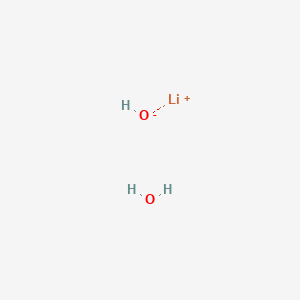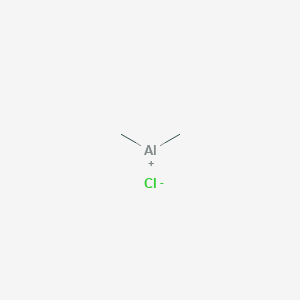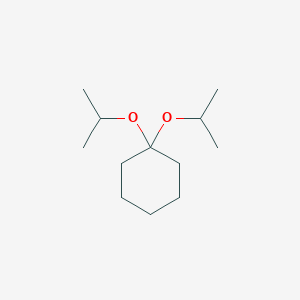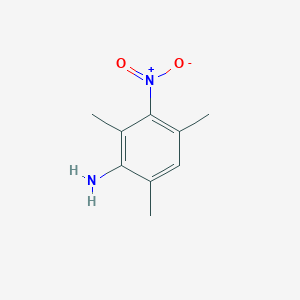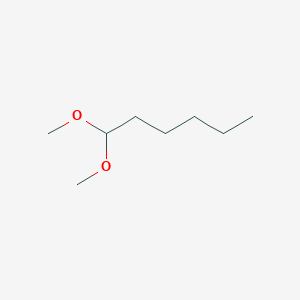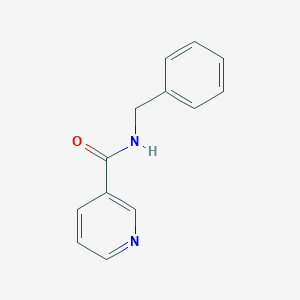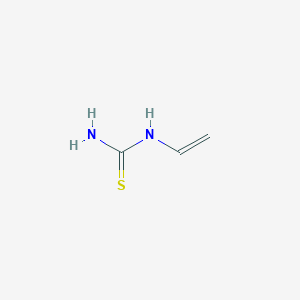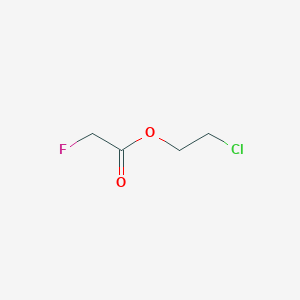
Acetic acid, fluoro-, (2-chloroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, fluoro-, (2-chloroethyl) ester is a synthetic organophosphate compound that is widely used as a pesticide and insecticide. It was first synthesized in the 1950s and has since become a popular insecticide due to its high effectiveness against a wide range of pests. The chemical structure of S-DACT is shown below:
Wirkmechanismus
The mechanism of action of S-DACT involves inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for normal nerve function. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of S-DACT are well documented. In insects, S-DACT causes a rapid and irreversible inhibition of AChE, leading to paralysis and death. In mammals, S-DACT has been shown to have similar effects, although the toxicity is much lower due to the presence of a blood-brain barrier that prevents the compound from reaching the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-DACT in lab experiments is its potent insecticidal properties. This allows researchers to study the effects of organophosphate compounds on insect physiology and behavior in a controlled setting. However, there are also limitations to using S-DACT in lab experiments. For example, the toxicity of S-DACT can make it difficult to study the long-term effects of exposure. In addition, the use of S-DACT in lab experiments may not accurately reflect the effects of organophosphate compounds on the environment.
Zukünftige Richtungen
There are several future directions for research on acetic acid, fluoro-, (2-chloroethyl) ester. One area of interest is the development of new insecticides that are more effective and less toxic than S-DACT. In addition, there is a need for further research on the environmental effects of S-DACT and other organophosphate compounds. Finally, studies on the long-term effects of exposure to S-DACT in both insects and mammals are needed to better understand the potential risks associated with its use.
Conclusion:
Acetic acid, fluoro-, (2-chloroethyl) ester is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibition of the enzyme acetylcholinesterase, leading to paralysis and death of the insect. While S-DACT has many advantages for use in lab experiments, there are also limitations to its use. Future research should focus on developing new insecticides that are more effective and less toxic, as well as further understanding the environmental and long-term effects of exposure to S-DACT.
Synthesemethoden
The synthesis of S-DACT involves the reaction of S-2-chloroethyl ethanethioate with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography. The synthesis of S-DACT is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Acetic acid, fluoro-, (2-chloroethyl) ester has been extensively studied for its insecticidal properties. It is commonly used in agricultural settings to control pests such as aphids, mites, and whiteflies. In addition, S-DACT has been shown to be effective against mosquitoes, ticks, and other disease-carrying insects. Furthermore, S-DACT has been used in laboratory settings to study the effects of organophosphate compounds on insect physiology and behavior.
Eigenschaften
CAS-Nummer |
1537-62-8 |
|---|---|
Produktname |
Acetic acid, fluoro-, (2-chloroethyl) ester |
Molekularformel |
C4H6ClFO2 |
Molekulargewicht |
140.54 g/mol |
IUPAC-Name |
2-chloroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6ClFO2/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI-Schlüssel |
CWHHGNAXXOPUIF-UHFFFAOYSA-N |
SMILES |
C(CCl)OC(=O)CF |
Kanonische SMILES |
C(CCl)OC(=O)CF |
Andere CAS-Nummern |
1537-62-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



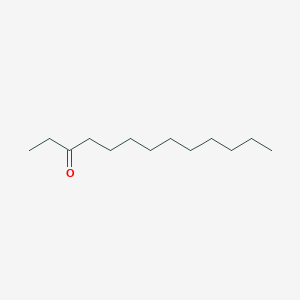
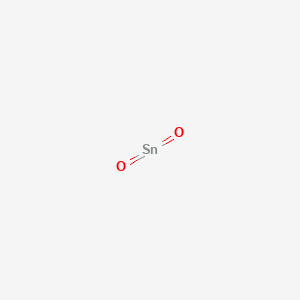
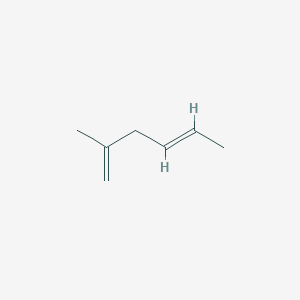
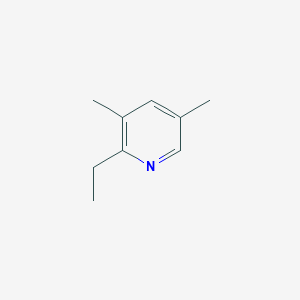
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
